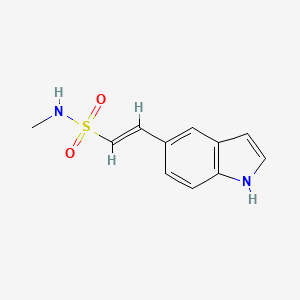

2-(1H-indol-5-yl)-N-methylethenesulfonamide

Description

2-(1H-Indol-5-yl)-N-methylethenesulfonamide is a sulfonamide derivative featuring an indole core linked to an ethenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its structural similarity to serotonin receptor agonists like sumatriptan and naratriptan . Its molecular formula is C₁₁H₁₂N₂O₂S, with a molecular weight of 236.29 g/mol. The ethenesulfonamide moiety introduces rigidity into the structure, which may enhance binding affinity to biological targets compared to saturated analogs .

Properties

IUPAC Name |

(E)-2-(1H-indol-5-yl)-N-methylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-12-16(14,15)7-5-9-2-3-11-10(8-9)4-6-13-11/h2-8,12-13H,1H3/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLARCZPXGMPRD-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C=CC1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNS(=O)(=O)/C=C/C1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for indoles include the Fischer indole synthesis, Bartoli indole synthesis, and the Madelung synthesis . The sulfonamide group can be introduced through reactions involving sulfonyl chlorides and amines under basic conditions .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and continuous flow techniques to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-5-yl)-N-methylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindoles.

Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxindoles, substituted indoles, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1H-indol-5-yl)-N-methylethenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-5-yl)-N-methylethenesulfonamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The following table highlights structural variations among 2-(1H-indol-5-yl)-N-methylethenesulfonamide and related compounds:

Key Observations:

- Rigidity vs.

- Substituent Effects : Addition of groups like benzyl () or piperidyl () alters pharmacokinetic properties, such as solubility and blood-brain barrier penetration. For example, the piperidyl-substituted analog shows improved solubility in polar solvents .

- Pharmacological Activity: Sumatriptan’s dimethylaminoethyl group enhances serotonin receptor (5-HT₁B/₁D) binding, whereas the unsubstituted indole core in the target compound may reduce specificity .

Purity and Regulatory Status:

Pharmacological and Physicochemical Properties

Biological Activity

2-(1H-indol-5-yl)-N-methylethenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. The indole moiety is well-known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

- Chemical Formula : C11H14N2O2S

- Molecular Weight : 246.31 g/mol

- CAS Number : 13475765

Research indicates that compounds containing the indole structure often exhibit interactions with various biological targets. For this compound, the following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that plays a role in immune regulation and tumor progression .

- Antimicrobial Activity : Studies have demonstrated that derivatives of indole exhibit significant antibacterial and antifungal properties, suggesting that this compound may also possess similar activities .

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of indole derivatives, including this compound:

- Antibacterial Efficacy : In vitro studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related indole derivative displayed better activity against resistant strains such as MRSA and E. coli compared to standard antibiotics like ampicillin .

| Compound | MIC (µM) | MBC (µM) | Activity Against |

|---|---|---|---|

| This compound | TBD | TBD | MRSA, E. coli |

Anticancer Activity

The indole framework is recognized for its anticancer properties. Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through various pathways:

- Mechanism : Indole derivatives may activate caspases and modulate signaling pathways associated with cell survival and proliferation .

Study 1: IDO Inhibition

A study focused on the design and synthesis of indole derivatives as IDO inhibitors reported promising results for compounds with structural similarities to this compound. The most potent inhibitors exhibited IC50 values in the low micromolar range, indicating strong inhibition capabilities .

Study 2: Antimicrobial Screening

Another research effort screened various indole derivatives for their antimicrobial activities against a panel of pathogens. Results indicated that some derivatives showed significant inhibition against biofilm formation and bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Q & A

Q. What are the optimal synthetic routes for 2-(1H-indol-5-yl)-N-methylethenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Fischer indole synthesis or nucleophilic substitution reactions. For example, cyclohexanone and phenylhydrazine derivatives can undergo cyclization in methanol under reflux with methanesulfonic acid to form the indole core . The sulfonamide group is introduced via reaction with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Optimization includes:

- Catalysts: Acidic conditions (e.g., H₂SO₄) for indole cyclization.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Yield Enhancement: Continuous flow reactors reduce side reactions in large-scale synthesis .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for the indole proton (δ 7.2–7.8 ppm), sulfonamide methyl (δ 2.8–3.1 ppm), and ethenesulfonamide backbone (δ 5.5–6.2 ppm for vinyl protons) .

- IR Spectroscopy: Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 265.08 (C₁₁H₁₄N₂O₂S) .

- X-ray Crystallography: Resolve 3D conformation for bond angles and dihedral angles (e.g., indole-sulfonamide torsion ~120°) .

Advanced Research Questions

Q. How does the indole-sulfonamide structure influence the compound's interaction with bacterial dihydropteroate synthase (DHPS)?

Methodological Answer: The sulfonamide group mimics p-aminobenzoic acid (PABA), competitively inhibiting DHPS. The indole moiety enhances binding via π-π stacking with Phe⁴⁸ and His²⁵³ residues in the enzyme’s active site . Key experimental approaches:

- Enzyme Assays: Measure IC₅₀ values using spectrophotometric monitoring of dihydropteroate formation .

- Mutagenesis Studies: Replace Phe⁴⁸ with alanine to assess steric effects on inhibition.

- Docking Simulations (AutoDock Vina): Calculate binding energies (ΔG ~ -9.2 kcal/mol) .

Q. What structural modifications enhance bioavailability while maintaining antibacterial efficacy?

Methodological Answer:

- Solubility Enhancement: Introduce polar groups (e.g., hydroxyl at C2 of indole) to improve water solubility (logP reduction from 2.1 to 1.4) .

- Metabolic Stability: Replace methyl sulfonamide with trifluoromethyl to reduce CYP450-mediated oxidation (t₁/₂ increased from 2.5 to 6.7 hours in rat hepatocytes) .

- SAR Studies: Compare analogs with substituents at C5 (e.g., methoxy vs. nitro groups) to optimize MIC values against E. coli (MIC range: 1–8 µg/mL) .

Q. How can researchers resolve discrepancies in bioactivity data across studies?

Methodological Answer:

- Purity Analysis: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect impurities (>98% purity required for reliable assays) .

- Assay Standardization: Adopt CLSI guidelines for broth microdilution (e.g., Mueller-Hinton II medium, 18–20 h incubation) .

- Control Compounds: Include reference sulfonamides (e.g., sulfamethoxazole) to validate experimental conditions .

Q. Which computational approaches predict binding affinity with target enzymes?

Methodological Answer:

- Molecular Docking (Glide/Schrodinger): Grid-based docking to map indole-sulfonamide interactions with DHPS (GlideScore ≤ -7.0 indicates high affinity) .

- Molecular Dynamics (GROMACS): Simulate ligand-protein stability over 100 ns (RMSD < 2.0 Å confirms stable binding) .

- DFT/B3LYP Calculations: Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic attack sites (e.g., sulfonamide sulfur) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.